Dichloromethyl(octyl)silane chemical properties and structure
Dichloromethyl(octyl)silane chemical properties and structure
The following technical guide provides an in-depth analysis of Dichloromethyl(octyl)silane, structured for researchers and scientists in surface chemistry and drug development.
Surface Engineering, Chromatographic Phases, and Reactive Mechanisms
CAS: 14799-93-0 | Formula:
Executive Summary
Dichloromethyl(octyl)silane is a difunctional organosilane used primarily as a surface modifier and intermediate in the synthesis of C8 (octyl) stationary phases for High-Performance Liquid Chromatography (HPLC). Unlike its monochloro counterparts (which form self-limiting monolayers) or trichloro counterparts (which form crosslinked 3D networks), this dichlorosilane occupies a unique "hybrid" reactivity niche. It allows for the formation of linear siloxane polymer chains grafted to surfaces ("vertical polymerization") or looped bidentate structures, depending on reaction conditions. This guide details its physicochemical properties, reaction mechanisms, and specific protocols for analytical and surface chemistry applications.
Physicochemical Profile
Precise physical data is essential for calculating stoichiometry and handling requirements in anhydrous environments.
| Property | Value | Context for Experimental Design |
| Appearance | Colorless, clear liquid | Degradation indicated by yellowing or turbidity. |
| Boiling Point | 94°C @ 6 mmHg | Requires vacuum distillation for purification; volatile under high vac. |
| Density | 0.976 g/mL (25°C) | Essential for volumetric dosing in reactor vessels. |
| Refractive Index | 1.4440 ( | Purity check parameter. |
| Hydrolytic Sensitivity | High | Reacts violently with moisture to release HCl gas. |
| Flash Point | 98°C | Combustible; requires inert gas (Ar/N2) blanketing. |
| Solubility | Soluble in Toluene, Hexane, DCM | Reacts with protic solvents (MeOH, EtOH, Water). |
Structural Analysis & Reactivity Logic
The Difunctional Advantage
In surface chemistry, the number of hydrolyzable groups (chlorines) dictates the topology of the bonded phase:
-
Monochlorosilanes (
): React with a single surface silanol. Result: "Monomeric" phase. High reproducibility, low carbon load, lower stability at low pH. -
Trichlorosilanes (
): React with multiple silanols and crosslink with each other. Result: "Polymeric" phase. High stability, high carbon load, but prone to uncontrolled bulk precipitation. -
Dichloromethyl(octyl)silane (
): Possesses two reactive sites.-
Mechanism A (Anhydrous): Bidentate attachment to two vicinal silanols (forming a loop).
-
Mechanism B (Trace Water): One Cl anchors to the surface; the second Cl hydrolyzes and reacts with another silane molecule. This propagates a linear siloxane chain growing out from the surface.
-
Implication for Drug Development: When manufacturing C8 HPLC columns for separating hydrophobic drugs, using Dichloromethyl(octyl)silane allows the chemist to "grow" the phase thickness. This increases the carbon load (retentivity) beyond what a monomeric phase can achieve, without the rigidity of a trichlorosilane network.
Mechanistic Visualization
The following diagram illustrates the competing pathways during surface modification: Surface Anchoring vs. Vertical Polymerization .
Caption: Pathway divergence for difunctional silanes. Anhydrous conditions favor surface looping; moisture triggers vertical chain growth.
Experimental Protocol: C8 Surface Modification
Objective: Synthesis of a hydrophobic C8 stationary phase on porous silica particles (5 µm, 100 Å).
Safety Pre-requisites
-
Hazard: Releases Hydrogen Chloride (HCl) gas immediately upon contact with moisture.
-
PPE: Full face shield, acid-gas respirator, butyl rubber gloves.
-
Environment: Fume hood with inert gas line (Nitrogen or Argon).
Reagents
-
Substrate: Porous Silica (activated at 120°C under vacuum for 4 hours to remove physisorbed water).
-
Silane: Dichloromethyl(octyl)silane (>97%).
-
Solvent: Anhydrous Toluene (dried over molecular sieves).
-
Scavenger: Anhydrous Pyridine or Imidazole (to neutralize HCl).
Step-by-Step Methodology
-
Reactor Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush the entire system with dry Nitrogen for 30 minutes.
-
Slurry Formation: Suspend 10 g of activated silica in 100 mL of anhydrous Toluene. Stir gently to create a uniform suspension.
-
Scavenger Addition: Add 1.5 equivalents (relative to silane) of Pyridine. Note: Pyridine acts as an acid acceptor, preventing the HCl generated from degrading the silica surface or causing autopolymerization.
-
Silane Addition: Mix Dichloromethyl(octyl)silane (calculated for 2.5 µmol/m² surface coverage) with 20 mL toluene. Add dropwise to the silica slurry over 20 minutes.
-
Reflux: Heat the mixture to reflux (110°C) for 12–24 hours.
-
Why Reflux? Thermal energy is required to drive the reaction of the bulky octyl silane with sterically hindered silanols.
-
-
Washing (Critical):
-
Cool to room temperature.
-
Filter the solid.
-
Wash sequence: Toluene (2x)
Dichloromethane (2x) Methanol (2x) Water (1x) Methanol (2x). -
Logic: The water wash step hydrolyzes any remaining Si-Cl bonds to Si-OH, which are then washed away or prepared for end-capping.
-
-
End-Capping (Optional but Recommended): React the modified silica with Hexamethyldisilazane (HMDS) or Trimethylchlorosilane to block residual silanols, reducing peak tailing for basic drugs.
Applications in Drug Development
A. HPLC Stationary Phases (C8 Columns)
Dichloromethyl(octyl)silane is the precursor for "Intermediate Hydrophobicity" columns.
-
Use Case: When C18 (Octadecyl) columns retain a drug too strongly (resulting in long run times), C8 phases offer faster elution while maintaining similar selectivity.[1]
-
Selectivity: The methyl group on the silicon atom adds slight steric bulk, affecting the conformation of the octyl chain and offering different selectivity compared to pure octyl chains.
B. Solid Phase Extraction (SPE)
Used to manufacture hydrophobic SPE cartridges for desalting biological samples (plasma/urine) prior to Mass Spectrometry. The C8 phase effectively retains drugs and metabolites while allowing salts and proteins to pass through.
C. Surface Passivation
Used to coat glass vials and microfluidic channels to prevent the adsorption of proteins or hydrophobic drug candidates during storage and assaying.
References
-
Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest Technical Brochures. Link
-
PubChem. "Silane, dichloromethyloctyl- (Compound)."[2] National Library of Medicine. Link
-
Sigma-Aldrich. "Chloro(dimethyl)octylsilane and Silane Reagents." Merck KGaA. Link
- Unger, K. K., et al. "Packings and Stationary Phases in Chromatographic Techniques." Journal of Chromatography Library, Vol 47.
-
ChemicalBook. "Dichloromethyl(octyl)silane Properties and Safety." Link
